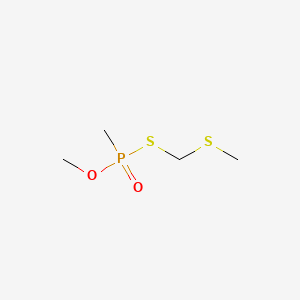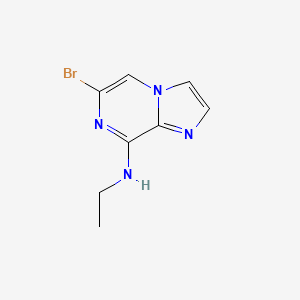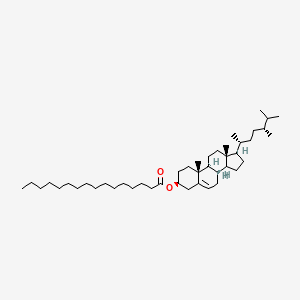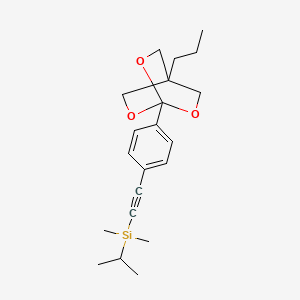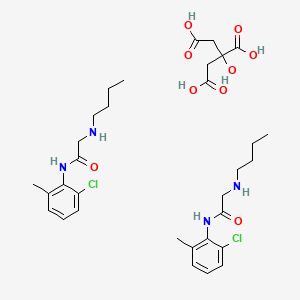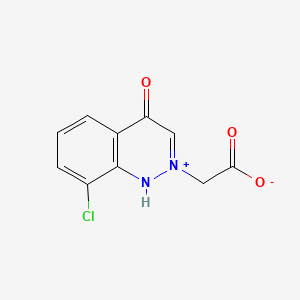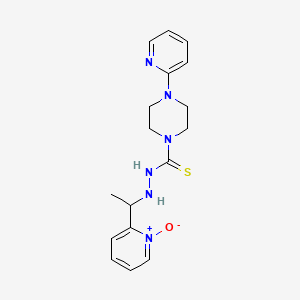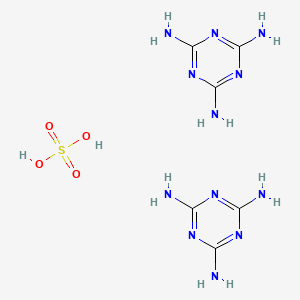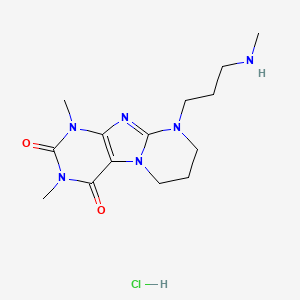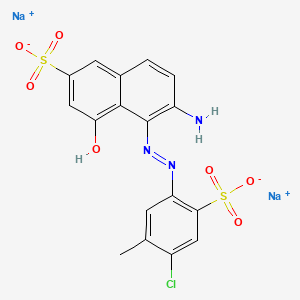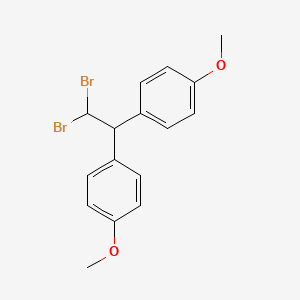
Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) is an organic compound characterized by the presence of two benzene rings connected by a 2,2-dibromoethylidene bridge, with methoxy groups attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with bromine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate dibromo compound, which then undergoes further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
科学的研究の応用
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
- Benzene, 1,2-bis(dibromomethyl)-4-methoxy-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dibromo-1,2-ethanediyl)bis-
Uniqueness
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) is unique due to its specific dibromoethylidene bridge and methoxy substituents, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
7388-29-6 |
|---|---|
分子式 |
C16H16Br2O2 |
分子量 |
400.10 g/mol |
IUPAC名 |
1-[2,2-dibromo-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,1-2H3 |
InChIキー |
PUOWATRGCGXCPM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


